2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Drug Discovery
Compounds with pyrazolopyrimidinone cores, similar to the structure , have been studied for their biological activities, including analgesic, antibacterial, and anti-inflammatory effects. For example, studies on 4-antipyrine derivatives demonstrate a range of biological activities, which could imply potential pharmacological applications for structurally related compounds (Narayana et al., 2016).
Radioligand Development for Imaging
Another application could be in the development of radioligands for imaging purposes. Compounds with pyrazolopyrimidineacetamides as part of their structure have been reported to be selective ligands for the translocator protein (18 kDa), with potential in vivo imaging using PET (Dollé et al., 2008).
Chemical Synthesis and Material Science
Additionally, compounds with pyrazolo and pyridazinone structures serve as intermediates in chemical synthesis, leading to materials with potential applications in various fields, including organic electronics and photonics. For instance, transformations of pyridopyrazine ring systems into imidazo[1,2-a]pyridines and related compounds could suggest applications in synthesizing new materials with specific optical or electronic properties (Kolar et al., 1996).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It has been shown to have good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM . It has a higher binding affinity for RIPK1 compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . Its clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome .
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)19-17-11-23-26(16-7-6-14(3)15(4)10-16)20(17)21(28)25(24-19)12-18(27)22-8-9-29-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFUVWIYLXRBEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCOC)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide |
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